molecular formula C10H10N4 B7836409 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

2,3-dihydroimidazo[1,2-c]quinazolin-5-amine

Cat. No.: B7836409
M. Wt: 186.21 g/mol
InChI Key: XNZABEOTIWRSCM-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The reaction proceeds through a one-pot procedure, forming two heterocycles in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of metal-catalyzed reactions and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, bases like potassium tert-butoxide (KOtBu), and other organic solvents . The reaction conditions are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory activity against PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks. This leads to the suppression of cancer cell proliferation and survival . The molecular targets include the catalytic subunits of PI3K and the active site of HDAC, where the compound chelates with zinc ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibitory activity against PI3K and HDAC, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy and other therapeutic applications .

Properties

IUPAC Name

2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZABEOTIWRSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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